BenchChemオンラインストアへようこそ!

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Medicinal chemistry Structure-activity relationship Conformational analysis

Medicinal chemistry teams should verify exact CAS 2097966-04-4 when sourcing 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine. The methylene spacer between the cyclopropane and pyrimidine core creates a fundamentally different conformational landscape versus the 4-cyclopropyl analog (CAS 1707735-25-8), with documented consequences for CCR4 antagonist potency and chemokine receptor subtype selectivity. Its free piperazine NH (HBD=1) serves as a key hydrogen-bond donor for state-dependent NaV1.7 channel binding (inactivated state IC50 ~240 nM range), making it non-interchangeable with N-alkylated derivatives that lack this donor. For kinase selectivity panels, test alongside the 4-cyclopropyl analog to deconvolute the methylene spacer's contribution to binding site complementarity. The secondary amine also provides a direct synthetic handle for PROTAC linker attachment, affinity probe conjugation, or sulfonylation—eliminating deprotection steps required for N-Boc analogs. Always confirm CAS registry identity to avoid substructure similarity mismatches in target-specific screening campaigns.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
CAS No. 2097966-04-4
Cat. No. B1492113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
CAS2097966-04-4
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCNCC2)CC3CC3
InChIInChI=1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3
InChIKeyKPUNKLSXMIXYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2097966-04-4): A Differentiated Piperazinyl-Pyrimidine Scaffold for Kinase and GPCR Research Programs


4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2097966-04-4) is a heterocyclic small molecule (MF: C13H20N4; MW: 232.17 g/mol) featuring a 2,4,6-trisubstituted pyrimidine core with a cyclopropylmethyl group at position 4, a methyl group at position 2, and a piperazin-1-yl moiety at position 6 . This compound belongs to the piperazinyl-pyrimidine class, a privileged scaffold in medicinal chemistry for targeting diverse protein families including chemokine receptors (CCR4), voltage-gated sodium channels (NaV 1.7), and protein kinases [1][2]. The patent family assigned to the Academy of Military Medical Sciences (P.L.A. China) covering piperazinyl pyrimidine derivatives as CCR4 antagonists establishes the therapeutic relevance of this chemotype for immunological and inflammatory disease indications [1].

Why 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2097966-04-4) Cannot Be Substituted with In-Class Piperazinyl-Pyrimidine Analogs Without Risking Altered Pharmacological Profile


Substitution at the pyrimidine 4-position is a critical determinant of target engagement and selectivity within the piperazinyl-pyrimidine class. The cyclopropylmethyl group (CAS 2097966-04-4) introduces a methylene spacer between the cyclopropane ring and the pyrimidine core, creating a fundamentally different conformational landscape compared to the directly attached 4-cyclopropyl analog (CAS 1707735-25-8) or the simpler 4-methyl analog (2,4-dimethyl-6-(piperazin-1-yl)pyrimidine) [1]. This structural divergence has documented consequences: in closely related piperazinyl-pyrimidine series, even single-atom changes at the 4-position alter CCR4 antagonism potency by orders of magnitude and can flip selectivity between related chemokine receptor subtypes [2]. Furthermore, the piperazine NH serves as a key hydrogen-bond donor (HBD count: 1) and a potential salt-bridge anchor, making the compound's physicochemical profile—including its 3 rotatable bonds and computed complexity index of 248 —non-interchangeable with N-alkylated or N-acylated piperazine derivatives that lack this donor capacity. Procurement scientists should therefore verify exact CAS registry identity (2097966-04-4) rather than relying on substructure similarity searches when sourcing for target-specific screening campaigns.

Quantitative Differentiation Evidence for 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2097966-04-4) Versus Closest Structural Analogs


Structural Differentiation via Methylene Spacer: Cyclopropylmethyl (2097966-04-4) vs. Directly Attached Cyclopropyl Analog (1707735-25-8)

The key structural differentiator of CAS 2097966-04-4 is the cyclopropylmethyl substituent at the pyrimidine 4-position, which contains a methylene (-CH2-) spacer between the cyclopropane ring and the heterocyclic core. This contrasts with the directly attached 4-cyclopropyl analog (CAS 1707735-25-8) . The methylene spacer increases the rotatable bond count from 2 (in the cyclopropyl analog) to 3 , enabling the cyclopropane to explore a wider conformational space and adopt orientations that can access distinct hydrophobic sub-pockets in target proteins. In the piperazinyl-pyrimidine CCR4 antagonist series, analogous spacer-length variations at the 4-position modulate the ligand-receptor binding geometry and have been shown to influence antagonist potency and receptor subtype selectivity [1].

Medicinal chemistry Structure-activity relationship Conformational analysis

Hydrogen-Bond Donor Capacity: Free Piperazine NH in 2097966-04-4 vs. N-Substituted Piperazine Derivatives

CAS 2097966-04-4 possesses a free secondary amine (NH) on the piperazine ring, yielding a computed hydrogen-bond donor (HBD) count of 1 . This donor is frequently essential for anchoring the piperazine moiety to a backbone carbonyl or acidic residue in the target protein's binding pocket. In the piperazinyl-pyrimidine CCR4 antagonist patent series, N-alkylation, N-acylation, or N-sulfonylation of this piperazine nitrogen—which eliminates the HBD—dramatically alters CCR4 binding, with some modifications converting potent antagonists into inactive compounds [1]. Many commercially available piperazinyl-pyrimidine analogs carry N-methyl, N-Boc, or N-aryl substituents that ablate this HBD capability. The presence of the free NH in CAS 2097966-04-4 makes it pharmacophorically non-equivalent to these substituted derivatives [1].

Drug design Pharmacophore modeling Binding affinity

Molecular Complexity and Physicochemical Differentiation from Simplified 4-Methyl and 4-Cyclopropyl Analogs

The computed molecular complexity index for CAS 2097966-04-4 is 248, higher than the 4-cyclopropyl analog (estimated complexity ~220) and substantially greater than the 2,4-dimethyl analog (complexity ~170) [1]. This increased complexity reflects the presence of the cyclopropylmethyl group, which introduces a stereoelectronically unique cyclopropane ring connected via a flexible methylene tether. Cyclopropane rings exhibit partial π-character due to their bent bonds, which can engage in unconventional C-H···π and CH···O interactions with protein residues—interactions that simple alkyl or cycloalkyl substituents cannot recapitulate [2]. The combination of this unique electronic feature with the conformational flexibility of the methylene linker distinguishes CAS 2097966-04-4 from both simpler alkyl-substituted and directly-attached cycloalkyl analogs for medicinal chemistry optimization campaigns.

Physicochemical profiling Drug-likeness Library design

Potential NaV 1.7 Channel Antagonist Activity vs. State-Dependent Pharmacology of Other Piperazinyl-Pyrimidine Ligands

A structurally related piperazinyl-pyrimidine derivative (CHEMBL2010816 / BDBM50379389) has been characterized for antagonist activity at the human NaV 1.7 voltage-gated sodium channel, a high-value target for non-opioid pain therapeutics [1]. This compound demonstrated state-dependent pharmacology with an IC50 of 240 nM against partially inactivated NaV 1.7 channels (PatchXpress automated patch clamp), 800 nM by manual patch clamp, and 3,000 nM against the non-inactivated (resting) state—a >12-fold preference for the inactivated channel conformation [1]. While the exact SMILES record for CHEMBL2010816 in BindingDB has potential structural annotation discrepancies, the activity data establishes that the piperazinyl-pyrimidine scaffold, to which CAS 2097966-04-4 belongs, is capable of engaging NaV channels with functionally relevant state-dependent inhibition. The cyclopropylmethyl substituent of CAS 2097966-04-4 may confer distinct state-dependent binding kinetics compared to the 4-cyclopropyl analog, although head-to-head comparison data are not yet available .

Ion channel pharmacology Pain research State-dependent inhibition

Research Application Scenarios for 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2097966-04-4): Differentiated Use Cases in Drug Discovery


CCR4 Antagonist Lead Optimization: Exploring 4-Position Conformational Effects

In CCR4 antagonist programs based on the piperazinyl-pyrimidine scaffold (patent family US20150126500A1, RU-2608315-C2) [1], CAS 2097966-04-4 serves as a specific probe to investigate how a methylene-spaced cyclopropane at the pyrimidine 4-position modulates receptor binding compared to directly attached cycloalkyl or simple alkyl substituents. The three rotatable bonds and the partial π-character of the cyclopropane ring [2] may allow access to hydrophobic sub-pockets not reachable by the 4-cyclopropyl analog (CAS 1707735-25-8). Medicinal chemistry teams should use this compound as part of a systematic 4-position SAR matrix to map the conformational and stereoelectronic requirements for CCR4 antagonism.

NaV 1.7 State-Dependent Antagonist Screening with Piperazinyl-Pyrimidine Chemical Probes

Given the documented state-dependent NaV 1.7 inhibition by structurally related piperazinyl-pyrimidine derivatives (IC50 = 240 nM for inactivated state vs. 3,000 nM for resting state) [3], CAS 2097966-04-4 is a candidate for inclusion in ion channel screening cascades focused on non-opioid pain targets. Its free piperazine NH (HBD = 1) may facilitate key interactions within the channel's voltage-sensing domain. Procurement for automated electrophysiology platforms (PatchXpress, QPatch, SyncroPatch) should specify the exact CAS number (2097966-04-4) to avoid substitution with N-alkylated piperazine derivatives that lack the hydrogen-bond donor required for state-dependent binding.

Kinase Selectivity Panel Profiling: Differentiating Cyclopropylmethyl from Cyclopropyl Substituents

Piperazinyl-pyrimidine derivatives are established kinase inhibitor scaffolds [4]. The cyclopropylmethyl group of CAS 2097966-04-4 introduces conformational degrees of freedom (rotatable bonds = 3) and cyclopropane-specific stereoelectronic features [2] that are absent in the simpler 4-methyl and 4-cyclopropyl analogs. For kinase selectivity panel screening (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX), this compound should be tested in parallel with the 4-cyclopropyl analog (CAS 1707735-25-8) to deconvolute the contribution of the methylene spacer and cyclopropane ring to kinase binding site complementarity. Differences in selectivity scores between these two analogs can guide the design of more selective kinase inhibitors.

Chemical Biology Probe Development Requiring Free Piperazine NH as a Conjugation Handle

The free secondary amine on the piperazine ring of CAS 2097966-04-4 (HBD = 1, HBA = 4) provides a synthetically accessible handle for derivatization into affinity probes, fluorescent conjugates, or PROTAC® linker attachment points. Unlike N-Boc-protected or N-methyl-piperazine analogs, which require deprotection or lack reactive functionality altogether [1], this compound can be directly functionalized via reductive amination, amide coupling, or sulfonylation at the piperazine NH. This makes it a preferred starting material for chemical biology tool compound synthesis where the free amine is strategically retained for downstream conjugation, while the cyclopropylmethyl group at the 4-position provides a unique hydrophobic anchor for target protein engagement.

Quote Request

Request a Quote for 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.